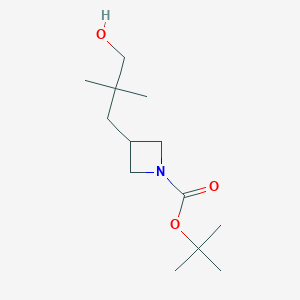
4-(2,6-Dichlorophenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is a secondary alcohol with a dichlorophenyl group attached to the butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)butan-2-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, the Grignard reagent can be prepared from 1-bromo-3-chloropropane and magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with 2,6-dichlorobenzaldehyde to form the corresponding alcohol after hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-(2,6-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(2,6-Dichlorophenyl)butan-2-one.
Reduction: 4-(2,6-Dichlorophenyl)butane.
Substitution: Products vary depending on the nucleophile used, such as 4-(2,6-dichlorophenyl)butan-2-amine.
科学研究应用
4-(2,6-Dichlorophenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(2,6-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The dichlorophenyl group may enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-(2,3-Dichlorophenyl)butan-2-ol
- 4-(2,4-Dichlorophenyl)butan-2-ol
- 4-(2,5-Dichlorophenyl)butan-2-ol
Uniqueness
4-(2,6-Dichlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its chemical reactivity and biological activity compared to other isomers. For example, the 2,6-dichloro substitution pattern may result in different steric and electronic effects, affecting its interactions with enzymes and receptors .
属性
分子式 |
C10H12Cl2O |
|---|---|
分子量 |
219.10 g/mol |
IUPAC 名称 |
4-(2,6-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7,13H,5-6H2,1H3 |
InChI 键 |
YWNDBXLRFOJNNT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=C(C=CC=C1Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)











